Ethyl 2-(4-hydroxyphenoxy)acetate
Overview
Description
Ethyl 2-(4-hydroxyphenoxy)acetate is a chemical compound with the molecular formula C10H12O4. It is a white crystalline powder with a melting point of 70-72°C. This compound is known for its diverse applications in various fields, including medical research, environmental research, and industrial processes.
Preparation Methods
The synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate typically involves the esterification of 2-(4-hydroxyphenoxy)acetic acid with ethanol. One method includes adding 261.5 parts of 2-(4-hydroxyphenoxy)acetic acid and 3.4 parts of toluene into a reaction kettle, followed by the addition of 86 parts of ethanol in batches. The reaction is maintained at a constant pressure and a temperature of 70°C. After the reaction is complete, the mixture is distilled to separate moisture produced by the esterification reaction. The product is then crystallized and dried to obtain this compound .
Chemical Reactions Analysis
Ethyl 2-(4-hydroxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Esterification: The compound can be esterified to form different esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
Ethyl 2-(4-hydroxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: this compound is used in the production of polymers, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxyphenoxy)acetate involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound can also inhibit certain enzymes, thereby modulating metabolic pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(4-hydroxyphenoxy)acetate is unique due to its specific structure and properties. Similar compounds include:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(3-hydroxyphenoxy)acetate: Similar but with the hydroxyl group in the meta position instead of the para position.
Ethyl 2-(4-methoxyphenoxy)acetate: Similar but with a methoxy group instead of a hydroxyl group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQNKBWWOXOAOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525876 | |
Record name | Ethyl (4-hydroxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20872-28-0 | |
Record name | Ethyl (4-hydroxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(4-hydroxyphenoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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